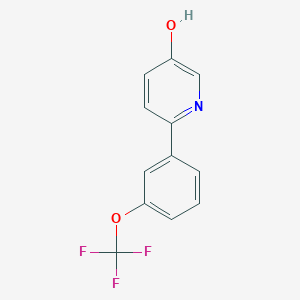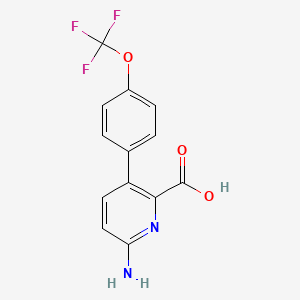
4-(4-Fluoro-3-trifluoromethylphenyl)nicotinic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Fluoro-3-trifluoromethylphenyl)nicotinic acid, 95% (4F3TN) is an important organic compound with a wide range of applications in scientific research. It is a derivative of nicotinic acid, which is widely used in the field of organic synthesis. 4F3TN has been widely studied for its potential applications in various fields such as drug delivery, biochemistry, and materials science. In
科学研究应用
4-(4-Fluoro-3-trifluoromethylphenyl)nicotinic acid, 95% has been studied for its potential applications in various fields of scientific research. It has been used as a building block for the synthesis of various organic compounds, such as polymers and dyes. It has also been used as a ligand in coordination chemistry, as well as a catalyst in organic reactions. In addition, 4-(4-Fluoro-3-trifluoromethylphenyl)nicotinic acid, 95% has been studied for its potential applications in drug delivery and biochemistry.
作用机制
The exact mechanism of action of 4-(4-Fluoro-3-trifluoromethylphenyl)nicotinic acid, 95% is not yet fully understood. However, it is believed that the compound acts as an inhibitor of enzymes involved in the metabolism of certain drugs. In addition, 4-(4-Fluoro-3-trifluoromethylphenyl)nicotinic acid, 95% has been shown to interact with certain receptors in the body, which may be involved in its mechanism of action.
Biochemical and Physiological Effects
4-(4-Fluoro-3-trifluoromethylphenyl)nicotinic acid, 95% has been studied for its potential effects on the biochemical and physiological processes of the body. Studies have shown that 4-(4-Fluoro-3-trifluoromethylphenyl)nicotinic acid, 95% can act as an inhibitor of enzymes involved in the metabolism of certain drugs, thus increasing the bioavailability of the drug. In addition, 4-(4-Fluoro-3-trifluoromethylphenyl)nicotinic acid, 95% has been shown to interact with certain receptors in the body, which may be involved in its mechanism of action.
实验室实验的优点和局限性
The main advantage of using 4-(4-Fluoro-3-trifluoromethylphenyl)nicotinic acid, 95% in lab experiments is its low cost and ease of synthesis. In addition, 4-(4-Fluoro-3-trifluoromethylphenyl)nicotinic acid, 95% is relatively stable and can be stored at room temperature for extended periods of time. However, there are some limitations to its use in lab experiments. For example, 4-(4-Fluoro-3-trifluoromethylphenyl)nicotinic acid, 95% is not soluble in water and must be dissolved in organic solvents, such as ethyl acetate. In addition, 4-(4-Fluoro-3-trifluoromethylphenyl)nicotinic acid, 95% has a low solubility in organic solvents, which can limit its use in certain experiments.
未来方向
There are numerous potential future directions for the use of 4-(4-Fluoro-3-trifluoromethylphenyl)nicotinic acid, 95% in scientific research. For example, 4-(4-Fluoro-3-trifluoromethylphenyl)nicotinic acid, 95% could be used in the development of new drugs and drug delivery systems. In addition, 4-(4-Fluoro-3-trifluoromethylphenyl)nicotinic acid, 95% could be used in the development of new materials, such as polymers and dyes, as well as in the development of new catalysts for organic reactions. Finally, 4-(4-Fluoro-3-trifluoromethylphenyl)nicotinic acid, 95% could be studied for its potential applications in biochemistry and physiology, such as its effects on enzyme activity and its interactions with certain receptors in the body.
合成方法
4-(4-Fluoro-3-trifluoromethylphenyl)nicotinic acid, 95% can be synthesized through a simple reaction between 4-fluoro-3-trifluoromethylphenol and nicotinic acid. The reaction is carried out in the presence of an acid catalyst, such as sulfuric acid, at a temperature of around 80°C. The reaction is typically carried out in a solvent, such as ethyl acetate, and the resulting product is a white solid with a melting point of around 135°C.
属性
IUPAC Name |
4-[4-fluoro-3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F4NO2/c14-11-2-1-7(5-10(11)13(15,16)17)8-3-4-18-6-9(8)12(19)20/h1-6H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFSBSLIHIMSXDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=NC=C2)C(=O)O)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F4NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30692750 |
Source


|
| Record name | 4-[4-Fluoro-3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30692750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Fluoro-3-trifluoromethylphenyl)nicotinic acid | |
CAS RN |
1262010-52-5 |
Source


|
| Record name | 4-[4-Fluoro-3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30692750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Amino-3-[3-(cyclopropylaminocarbonyl)phenyl]picolinic acid, 95%](/img/structure/B6415548.png)

![4-[3-(Cyclopropylaminocarbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6415557.png)


![2-[3-(Cyclopropylaminocarbonyl)phenyl]-4-hydroxypyridine, 95%](/img/structure/B6415567.png)






